molecular formula C11H14N2O5S2 B5174231 N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine

N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine

Cat. No. B5174231
M. Wt: 318.4 g/mol
InChI Key: YIINUNXFEAAUDC-UHFFFAOYSA-N
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Description

N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine, also known as PTG, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. PTG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system.

Mechanism of Action

N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine selectively inhibits GlyT1, which is responsible for the reuptake of glycine in the central nervous system. This leads to an increase in extracellular glycine levels, which can enhance NMDA receptor function. NMDA receptors are important for synaptic plasticity, learning, and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to increase extracellular glycine levels in the brain, which can enhance NMDA receptor function. This has been associated with improved cognitive performance and memory in animal models. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have anxiolytic and antidepressant effects, which may be mediated by its ability to enhance GABAergic neurotransmission. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating neuropathic pain and drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its selectivity for GlyT1, which minimizes off-target effects. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, more studies are needed to fully understand the potential side effects of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.

Future Directions

There are several potential future directions for N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine research. One area of interest is its potential in treating schizophrenia, as it has been shown to improve cognitive deficits in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine may have potential in treating other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Further studies are also needed to fully understand the safety and efficacy of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine in humans.

Synthesis Methods

The synthesis of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine was first reported by researchers at Pfizer in 2004. The method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)pyrrolidine to form the pyrrolidine amide intermediate, which is subsequently treated with sodium hydride and N-(tert-butoxycarbonyl)glycine to give N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.

Scientific Research Applications

N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance NMDA receptor function, which is important for learning and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have antidepressant and anxiolytic effects in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating schizophrenia, neuropathic pain, and drug addiction.

properties

IUPAC Name

2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S2/c14-10(15)6-12-11(16)9-5-8(7-19-9)20(17,18)13-3-1-2-4-13/h5,7H,1-4,6H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIINUNXFEAAUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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